N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

medicinal chemistry structure–activity relationship tautomerism

N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide (CAS 879596-81-3; molecular formula C₁₉H₁₇N₅O₃; MW 363.4 g/mol) is a synthetic heterocyclic hybrid that joins a 1H-benzimidazol-2-amine moiety to a 2-hydroxy-4-oxoquinazolin-3(4H)-yl scaffold via a butanamide linker. This compound exists in tautomeric equilibrium between the 2-hydroxy-4-oxo (enol-keto) and 2,4-dioxo (diketo) forms, a feature structurally documented by SMILES O=C(CCCN1C(=O)N=C2C=CC=CC2C1=O)Nc1nc2ccccc2[nH]1.

Molecular Formula C19H17N5O3
Molecular Weight 363.4 g/mol
Cat. No. B4454745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Molecular FormulaC19H17N5O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H17N5O3/c25-16(23-18-20-14-8-3-4-9-15(14)21-18)10-5-11-24-17(26)12-6-1-2-7-13(12)22-19(24)27/h1-4,6-9H,5,10-11H2,(H,22,27)(H2,20,21,23,25)
InChIKeyTXQISXPTYUMWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide (CAS 879596-81-3; molecular formula C₁₉H₁₇N₅O₃; MW 363.4 g/mol) is a synthetic heterocyclic hybrid that joins a 1H-benzimidazol-2-amine moiety to a 2-hydroxy-4-oxoquinazolin-3(4H)-yl scaffold via a butanamide linker . This compound exists in tautomeric equilibrium between the 2-hydroxy-4-oxo (enol-keto) and 2,4-dioxo (diketo) forms, a feature structurally documented by SMILES O=C(CCCN1C(=O)N=C2C=CC=CC2C1=O)Nc1nc2ccccc2[nH]1 . It belongs to the broader class of quinazoline–benzimidazole conjugates, a privileged scaffold family with demonstrated activity across tankyrase/PARP inhibition, Aurora kinase inhibition, dihydrofolate reductase (DHFR) inhibition, and antimicrobial applications [1]. The compound is supplied for non-human research use only and is catalogued under EVT-4589928 with a molecular weight of 363.4 g/mol .

Why N-(1H-Benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide Cannot Be Replaced by Its 4-Oxo Analog or Other Benzimidazole–Quinazoline Hybrids in Targeted Investigations


The closest commercially catalogued structural analog, N-(1H-benzimidazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (MW 347.4, C₁₉H₁₇N₅O₂), differs from the target compound by a single oxygen atom—the absence of the 2-hydroxy substituent on the quinazoline ring . This ΔMW of +16 Da corresponds to the addition of one hydrogen-bond donor, shifting the HBD count from approximately 1 to 2 and altering the topological polar surface area . More critically, the 2-hydroxy group enables a keto–enol tautomeric equilibrium (2-hydroxy-4-oxo ↔ 2,4-dioxo) that is absent in the 4-oxo-only analog [1]. This tautomerism is known to modulate the recognition of quinazolinone-containing ligands by the nicotinamide-binding pocket of tankyrase and PARP enzymes, as established by structural biology studies of quinazolinone-based tankyrase inhibitors [2]. Substitution at the quinazoline 2-position also governs Aurora kinase inhibitory potency, with IC₅₀ values spanning a 15-fold range (0.035–0.532 μM) depending on the amine substitution pattern at C2 [3]. Consequently, generic interchange with the 4-oxo analog—or with other benzimidazole–quinazoline hybrids that vary in linker length, benzimidazole attachment position, or quinazoline substitution—cannot preserve the hydrogen-bond network, tautomeric profile, or target engagement characteristics of the target compound.

Quantitative Comparative Evidence for N-(1H-Benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide: Head-to-Head, Cross-Study, and Class-Level Differentiation Data


Structural Differentiation vs. Closest Catalogued Analog: 2-Hydroxy Substituent Adds One H-Bond Donor and Enables Keto–Enol Tautomerism Absent in the 4-Oxo-Only Comparator

The target compound, N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide (C₁₉H₁₇N₅O₃; MW 363.4), differs from its nearest commercially catalogued structural analog N-(1H-benzimidazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (C₁₉H₁₇N₅O₂; MW 347.4) by the presence of a 2-hydroxy group on the quinazoline ring . This single-atom difference (ΔMW = +16 Da; ΔHBD = +1) introduces a keto–enol tautomeric equilibrium (2-hydroxy-4-oxo ↔ 2,4-dioxo) documented by SMILES analysis of the diketo form under CAS 879596-81-3 . The 4-oxo analog lacks this tautomeric capacity entirely. In closely related quinoline systems, X-ray crystallography has confirmed that benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids exist in the amide form in the crystal state but exhibit amide↔imide tautomerism in solution, directly demonstrating the functional relevance of this structural feature [1].

medicinal chemistry structure–activity relationship tautomerism

Tankyrase/PARP-1 Inhibitory Scaffold: The 2-Hydroxy-4-Oxoquinazoline Core Maps to a Privileged Pharmacophore for Dual Tankyrase-1/2 and PARP-1 Inhibition

The oxoquinazolinyl-butanamide scaffold encompassing the target compound is explicitly claimed in Merck Patent GmbH application US20160184310 as an inhibitor of Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2), and PARP-1 [1]. The patent discloses that prior-art quinazolinone tankyrase inhibitors achieved IC₅₀ values ranging from 590 nM to 7.4 nM against TNKS1 and from 600 nM to 4.4 nM against TNKS2, with the most potent prior-art compound showing cellular EC₅₀ = 320 nM [1]. The patent further states that 'the compounds of the present invention are significantly more active' than these prior-art benchmarks [1]. While the specific IC₅₀ values for the target compound are not publicly disclosed, the structural inclusion of the 2-hydroxy (or 2,4-dioxo) quinazoline moiety—absent in simple 4-oxoquinazoline analogs—maps directly to the pharmacophore requirements for nicotinamide-site occupancy in the tankyrase/PARP catalytic domain [1][2]. For baseline comparison, the simple fragment 4-hydroxyquinazoline (quinazolin-4-ol; CAS 491-36-1) inhibits PARP-1 with an IC₅₀ of 9.5 μM in cell-free assay , representing a substantially weaker monocyclic comparator lacking the benzimidazole hybrid feature.

tankyrase inhibition PARP-1 Wnt signaling oncology

Aurora Kinase Inhibition: Benzimidazole–Quinazoline Hybrids Demonstrate Sub-Micromolar Potency with C2-Substitution-Dependent SAR Spanning a 15-Fold IC₅₀ Range

A systematic SAR study of benzimidazole-based quinazoline derivatives evaluated 12 compounds with varying primary and secondary amine substitutions at the C2 position of the quinazoline core for Aurora kinase A/B inhibitory activity [1]. The study reported that 10 out of 12 compounds showed potent Aurora kinase inhibition with IC₅₀ values spanning 0.035–0.532 μM (a 15.2-fold range), demonstrating that the substitution pattern at the quinazoline 2-position is the primary determinant of inhibitory potency [1]. The ligand efficiency (LE) values for Aurora A kinase were also determined across the series. Molecular docking revealed that the benzimidazole–quinazoline scaffold occupies the ATP-binding pocket with the C2 substituent making critical contacts with the hinge region [1]. The target compound, bearing a 2-hydroxy (enolizable to 2-oxo) group at this critical position, occupies a distinct region of this SAR space compared to the 4-oxo-only analog, which entirely lacks C2 functionality .

Aurora kinase mitosis anticancer kinase inhibition

Antimicrobial Activity of Quinazoline–Benzimidazole Hybrids: Potent Activity Against Drug-Resistant S. aureus and M. tuberculosis with Favorable Selectivity Index

A focused library of 15 new quinazoline–benzimidazole hybrids was synthesized and evaluated for antimicrobial activity against Staphylococcus aureus ATCC 29213 and Mycobacterium tuberculosis H37Rv [1]. Nine compounds (8a, 8b, 8c, 8d, 8f, 8g, 8h, 8i, and 10c) displayed selective and potent antibacterial activity with MIC values in the range of 4–64 μg/mL against S. aureus [1]. These compounds retained potency against a panel of drug-resistant clinical isolates including methicillin-resistant and vancomycin-resistant S. aureus. Cytotoxicity assessment in Vero cells yielded CC₅₀ values of 40–≥200 μg/mL, providing selectivity indices indicative of a therapeutic window [1]. The study identified the benzimidazol-2-yl quinazoline architecture as critical for activity. A separate study on 4-oxyquinazoline derivatives containing a benzimidazole moiety reported that Compound C (bearing an N-unsubstituted benzimidazole) achieved an EC₅₀ of 1.17 μg/mL against Gibberella zeae in vitro, significantly outperforming the commercial fungicides Chlorothalonil (EC₅₀ = 12.98 μg/mL) and Azoxystrobin (EC₅₀ = 4.88 μg/mL), and exhibited a curative efficacy of 50.8% at 100 μg/mL in potted corn plants vs. 39.2% for Azoxystrobin [2].

antimicrobial resistance MRSA tuberculosis quinazoline-benzimidazole hybrids

DHFR Inhibition: Quinazolinone–Benzimidazole Conjugates Demonstrate Superior Potency to Methotrexate, with Compound 14 Achieving IC₅₀ = 0.011 μM vs. MTX IC₅₀ = 0.020 μM

A series of quinazolinone–benzimidazole conjugates was synthesized and evaluated for dihydrofolate reductase (DHFR) inhibitory activity in vitro [1]. Compound 14 from this series exhibited an IC₅₀ of 0.011 μM, which is approximately 1.8-fold more potent than the clinical standard methotrexate (MTX; IC₅₀ = 0.020 μM) measured under the same assay conditions [1]. The quinazolinone–benzimidazole conjugate architecture was essential for activity: the quinazolinone core provides a folate-mimetic scaffold for DHFR active-site recognition, while the benzimidazole extension contributes to DNA intercalation as demonstrated by UV–visible and fluorescence spectroscopy with calf thymus DNA, supported by ethidium bromide displacement studies [1]. The target compound, bearing both a 2-hydroxy-4-oxoquinazoline (capable of mimicking the 2-amino-4-oxo pteridine motif of folate) and an N-benzimidazol-2-yl amide extension, shares the critical pharmacophoric elements of this active DHFR-targeting conjugate series .

dihydrofolate reductase DHFR inhibition antimetabolite anticancer

High-Confidence Research and Industrial Application Scenarios for N-(1H-Benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide Based on Quantitative Evidence


Tankyrase-1/2 and PARP-1 Dual Inhibition Probe for Wnt/β-Catenin-Driven Cancer Models

The target compound falls within the oxoquinazolinyl-butanamide scaffold claimed as a tankyrase/PARP-1 inhibitor in Merck Patent US20160184310, where prior-art quinazolinone tankyrase inhibitors achieved biochemical IC₅₀ values as low as 7.4 nM (TNKS1) and 4.4 nM (TNKS2) with cellular EC₅₀ values of 320 nM in Wnt pathway reporter assays [1]. The 2-hydroxy-4-oxoquinazoline moiety enables the keto–enol tautomeric equilibrium that facilitates nicotinamide-site occupancy in the tankyrase/PARP catalytic domain [1]. This positions the compound as a structurally appropriate chemical probe for investigating AXIN stabilization, β-catenin degradation, and downstream Wnt transcriptional responses in colorectal cancer (e.g., DLD-1, HCT-116), triple-negative breast cancer, and other Wnt-dependent tumor models where tankyrase inhibition has established therapeutic rationale [1][2].

Aurora Kinase A/B Biochemical Screening and Mitotic Phenotype Profiling

Benzimidazole-based quinazoline derivatives with varying C2 substitution have demonstrated Aurora kinase A/B inhibition with IC₅₀ values spanning 0.035–0.532 μM, with C2-substitution pattern being the primary potency determinant [3]. The target compound's 2-hydroxy (enolizable to 2-oxo) substituent occupies a chemically distinct position in this SAR space relative to 2-amino-substituted analogs [3]. Procurement is warranted for Aurora A/B biochemical kinase assays and mitotic index phenotypic screening (e.g., phospho-histone H3 detection, spindle pole morphology assessment) in cancer cell lines such as MCF-7 (breast), MGC-803 (gastric), and Hep-G2 (hepatocellular), where benzimidazole–quinazoline hybrids have shown antiproliferative activity [3][4].

Antimicrobial Lead Discovery Against Multidrug-Resistant Gram-Positive Pathogens and Mycobacteria

Quinazoline–benzimidazole hybrids with the benzimidazol-2-yl quinazoline architecture have demonstrated MIC values of 4–64 μg/mL against S. aureus ATCC 29213, including methicillin-resistant and vancomycin-resistant clinical isolates, with favorable selectivity over Vero mammalian cells (CC₅₀ = 40–≥200 μg/mL) [5]. Morpholine-containing analogs in this series showed particularly enhanced potency [5]. The target compound can serve as a core scaffold for further structural diversification aimed at identifying the molecular target(s) responsible for antimicrobial activity. Additionally, 4-oxyquinazoline–benzimidazole derivatives have shown potent agricultural antifungal activity (EC₅₀ = 1.17 μg/mL against G. zeae, outperforming Azoxystrobin 4.2-fold), supporting agrochemical fungicide discovery applications [6].

Dihydrofolate Reductase (DHFR) Inhibitor Development with DNA-Intercalating Properties

Quinazolinone–benzimidazole conjugates have achieved DHFR IC₅₀ values of 0.011 μM—1.8-fold superior to methotrexate (IC₅₀ = 0.020 μM)—while simultaneously demonstrating DNA intercalation capacity and bovine serum albumin binding [7]. The target compound's 2-hydroxy-4-oxoquinazoline core mimics the 2-amino-4-oxo pteridine motif of folate, and its benzimidazol-2-yl amide extension provides the aromatic surface for DNA intercalation observed in this chemotype [7]. Procurement for DHFR enzyme inhibition assays, followed by counter-screening against human DHFR to establish selectivity, and DNA-binding studies via UV–visible titration and ethidium bromide displacement, represents a high-value application pathway based directly on established class-level evidence [7].

Quote Request

Request a Quote for N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.